molecular formula C14H22ClNO B1451089 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride CAS No. 1185028-29-8

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride

Cat. No. B1451089
M. Wt: 255.78 g/mol
InChI Key: OJULJCJPKOWPST-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride is a chemical compound with the empirical formula C15H23NO . It is a solid substance .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the alkylation of hydroxypyridine with commercially available benzyl chloride using silver carbonate .


Molecular Structure Analysis

The molecular weight of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride is 233.35 . The SMILES string representation of the molecule is CC1=C(OC)C(C)=CC(CC2CCNCC2)=C1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include N-heterocyclization, alkylation, and hydrogenation . These reactions involve the use of primary amines, diols, benzyl chloride, and silver carbonate .


Physical And Chemical Properties Analysis

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride is a solid substance . Its empirical formula is C15H23NO , and its molecular weight is 233.35 .

Scientific Research Applications

  • HIV-1 Reverse Transcriptase Inhibition : A study by Romero et al. (1994) explored analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibition of HIV-1 reverse transcriptase. This research is significant in the context of developing novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

  • Chemical Reactions and Properties : The study by Jackman et al. (1991) investigated the rates of exchange of the 3,5-dimethylphenolate ion in various solvents, providing insights into the chemical behavior of compounds similar to 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride (Jackman et al., 1991).

  • Synthetic Bacteriochlorins : Reddy et al. (2013) discussed the synthesis of synthetic bacteriochlorins with integral spiro-piperidine motifs, highlighting the role of piperidine derivatives in developing near-infrared absorbers (Reddy et al., 2013).

  • Synthesis and Stereochemistry : Casy and Jeffery (1972) described the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, related to the compound , which provides a foundational understanding of the stereochemistry of similar compounds (Casy & Jeffery, 1972).

  • Pharmacological Activities of Piperidone Derivatives : Rameshkumar et al. (2003) synthesized a series of 2,6-diaryl-3-methyl-4-piperidones and evaluated their biological activities, offering insights into the pharmacological potential of similar compounds (Rameshkumar et al., 2003).

  • NMR Study of Piperidine Derivatives : Qin et al. (2005) conducted an NMR study on a compound structurally similar to 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride, providing valuable spectroscopic data that could be relevant to understanding the properties of similar compounds (Qin et al., 2005).

  • PET Imaging with Piperidine Derivatives : Matarrese et al. (2000) evaluated the use of a piperidine derivative as a radioligand for PET imaging, underscoring the potential applications of piperidine compounds in medical imaging (Matarrese et al., 2000).

  • Ortho Substitution Impact on NMR Spectra : Dineshkumar and Parthiban (2018) explored the impact of ortho substitution on NMR spectra of piperidin-4-ones, which is relevant for understanding the spectroscopic behavior of related compounds (Dineshkumar & Parthiban, 2018).

Safety And Hazards

The safety information available indicates that 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride is a combustible solid . It is classified under Storage Class Code 11 . The flash point is not applicable .

Future Directions

Piperidine-containing compounds, such as 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride, are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering more efficient synthesis methods and exploring the biological and pharmacological applications of these compounds .

properties

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12;/h8-9,12,15H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJULJCJPKOWPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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